

# Application Notes: Preparation of Stock Isotonic Percoll (SIP)

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## Compound of Interest

Compound Name: Percoll

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**Percoll**™, a colloidal suspension of silica particles coated with polyvinylpyrrolidone (PVP), is a widely used medium for density gradient centrifugation to separate cells, subcellular particles, and viruses.[1][2] Un-diluted **Percoll** has a very low osmolality and must be made isotonic to match physiological conditions before use with biological samples.[1][3] This process prevents cells from swelling or shrinking due to osmotic pressure, which would alter their buoyant density and compromise the separation.[2][4]

The standard method to achieve isotonicity is by preparing a Stock Isotonic **Percoll** (SIP) solution. This is typically done by mixing nine parts of undiluted **Percoll** with one part of a 10x concentrated physiological salt solution (e.g., 1.5 M NaCl or 10x concentrated cell culture medium).[5][6] For separating subcellular particles or viruses that may aggregate in the presence of salts, a 10x sucrose solution (2.5 M) is used instead.[1] This SIP solution is considered a 100% stock, which can then be diluted with an isotonic medium (e.g., 0.15 M NaCl or 1x culture medium) to create working solutions of various densities for forming gradients.[7] For reproducibility, it is recommended to verify the osmolality of the final SIP solution using an osmometer.[8]

## Experimental Protocol: Step-by-Step Guide to Preparing SIP

This protocol outlines the standard "9+1" method for preparing Stock Isotonic **Percoll** (SIP).

### 1. Materials and Reagents:

- **Percoll®** (undiluted, density ~1.130 g/mL)
- Sodium Chloride (NaCl) or a 10x concentrated cell culture medium (e.g., 10x HBSS)
- Sucrose (for salt-sensitive applications)
- Sterile, distilled water
- Sterile measuring cylinders or volumetric flasks
- Sterile conical tubes (15 mL or 50 mL)
- Pipettes

2. Preparation of 10x Concentrating Solution: You must first prepare a 10x concentrated solution to make the **Percoll** isotonic. Choose one of the following based on your application:

- For Cell Separations (Salt-Based): Prepare a 1.5 M NaCl solution by dissolving 8.766 g of NaCl in sterile, distilled water to a final volume of 100 mL.
- For Subcellular/Virus Separations (Sucrose-Based): Prepare a 2.5 M sucrose solution by dissolving 85.58 g of sucrose in sterile, distilled water to a final volume of 100 mL.
- Alternative for Cells: A commercially available 10x concentrated, balanced salt solution or cell culture medium can be used directly.[\[5\]](#)[\[7\]](#)

3. Preparation of Stock Isotonic **Percoll** (SIP): The key is to combine nine parts of undiluted **Percoll** with one part of your prepared 10x concentrating solution.[\[5\]](#)

- Step 3.1: In a sterile measuring cylinder or directly in a sterile 50 mL conical tube, add the required volume of your 10x concentrating solution. For example, to make 50 mL of SIP, add 5 mL of 1.5 M NaCl or 2.5 M sucrose.
- Step 3.2: Add the corresponding volume of undiluted **Percoll**. To make 50 mL of SIP, you would add 45 mL of undiluted **Percoll** to the 5 mL of 10x solution.
- Step 3.3: Cap the tube securely and mix thoroughly by inverting the tube multiple times until the solution is homogeneous. Do not vortex, as this can cause foaming and potential

damage to the silica particles.

- Step 3.4 (Optional but Recommended): Check the osmolality of the SIP solution with an osmometer to ensure it is within the desired physiological range (~290-340 mOsm/kg H<sub>2</sub>O). [8][9] Adjust with a small amount of distilled water or salt solution if necessary.

4. Storage: Store the prepared SIP in a sterile, sealed container at 2-8 °C.[1] When stored properly, it can be stable for several weeks.[3]

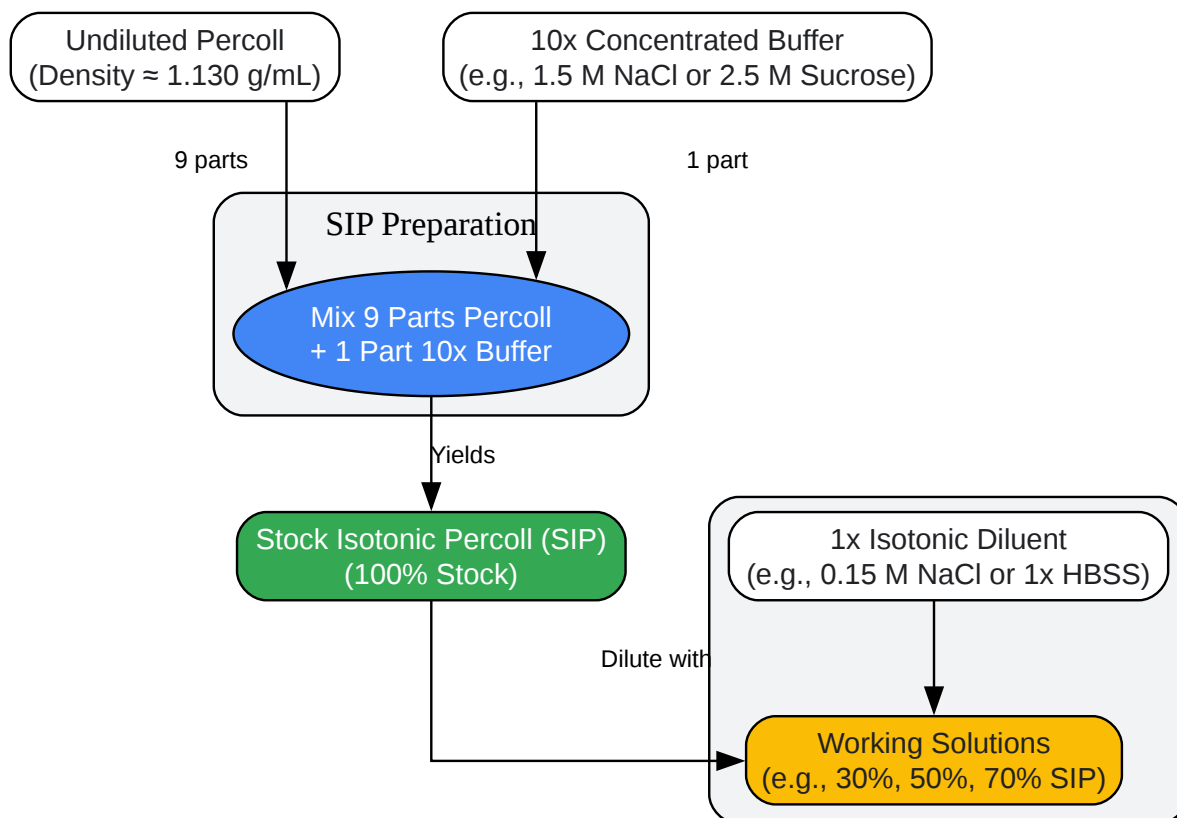
## Data Presentation: SIP Preparation Parameters

The following table summarizes the quantitative data for preparing 100 mL of SIP.

Component	For Cell Separation (Saline)	For Subcellular/Virus Separation (Sucrose)
Volume Undiluted Percoll	90 mL	90 mL
Volume 10x Solution	10 mL	10 mL
Type of 10x Solution	1.5 M NaCl or 10x HBSS	2.5 M Sucrose
Final SIP Volume	100 mL	100 mL
Approx. SIP Density	~1.123 g/mL	~1.149 g/mL

Note: The final density of SIP is calculated assuming the density of undiluted **Percoll** is 1.130 g/mL. The exact density should be confirmed from the certificate of analysis for your specific lot of **Percoll**.

## Visualization of Experimental Workflow



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Caption: Workflow for preparing Stock Isotonic **Percoll** (SIP) and subsequent working solutions.

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